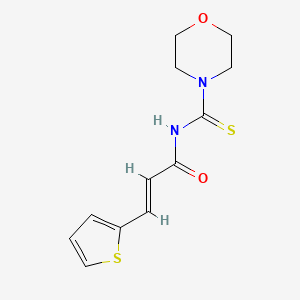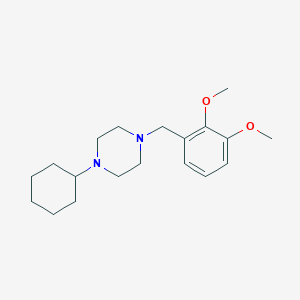![molecular formula C20H18Cl2N4O2 B10882420 2,4-dichloro-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10882420.png)
2,4-dichloro-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-DICHLORO-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinylmethyl group and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole derivative. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidinylmethyl Group: This step involves the alkylation of the indole nitrogen with a pyrrolidinylmethyl halide.
Formation of the Benzohydrazide Moiety: The final step involves the condensation of the indole derivative with 2,4-dichlorobenzohydrazide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-DICHLORO-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzohydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-DICHLORO-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-DICHLORO-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-N’~1~-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-yliden]benzohydrazide
- 2,4-Dichloro-N’~1~-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-yliden]benzohydrazide
Uniqueness
2,4-DICHLORO-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE stands out due to its unique combination of structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H18Cl2N4O2 |
|---|---|
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
2,4-dichloro-N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminobenzamide |
InChI |
InChI=1S/C20H18Cl2N4O2/c21-13-7-8-14(16(22)11-13)19(27)24-23-18-15-5-1-2-6-17(15)26(20(18)28)12-25-9-3-4-10-25/h1-2,5-8,11,28H,3-4,9-10,12H2 |
InChI-Schlüssel |
RGQOPIBLIRNDMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclopentyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B10882344.png)
![3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B10882346.png)
![Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B10882349.png)
![4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10882357.png)
![1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882360.png)
![2-(biphenyl-4-yloxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10882368.png)
![N-(4-acetylphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10882373.png)

![3-{[(E)-(4-ethoxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10882380.png)
![N-{4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide](/img/structure/B10882381.png)
![Methyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10882389.png)


